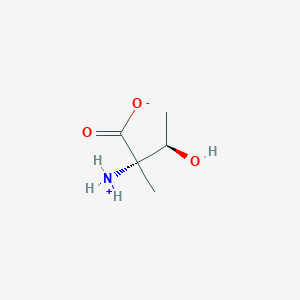

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid

Description

(2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic acid (CAS: 71526-30-2) is a chiral non-proteinogenic amino acid characterized by a hydroxyl group at the C3 position, a methyl group at C2, and an amino group at C2. Its stereochemistry (2S,3R) confers unique physicochemical and biological properties, distinguishing it from other isomers and analogs. The compound is structurally related to β-hydroxy-α-methyl amino acids, which are often involved in specialized metabolic pathways or bioactive molecule synthesis .

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZTXAMTDLRLFP-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis remains a cornerstone for preparing enantiomerically pure β-hydroxy-α-amino acids. The Evans oxazolidinone methodology is widely employed, leveraging chiral auxiliaries to induce stereoselectivity. In this approach, a glycine-derived oxazolidinone is alkylated to introduce the methyl group at C2, followed by hydroxylation at C3.

Key Steps :

-

Aldol Reaction : A titanium enolate derived from (S)-4-benzyl-2-oxazolidinone reacts with a methyl ketone to form the β-hydroxy intermediate.

-

Hydroxylation : Stereoselective oxidation or dihydroxylation ensures the (3R) configuration.

-

Amination : The α-amino group is introduced via Strecker synthesis or reductive amination.

Optimization Data :

-

Yield : 65–78% over three steps.

-

Diastereomeric Excess (d.e.) : >98% when using (-)-sparteine as a chiral ligand.

-

Purification : Recrystallization from ethanol/water mixtures enhances enantiopurity (>99% ee).

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods exploit the specificity of hydrolases or transaminases to resolve racemic mixtures. Lipases, such as Candida antarctica lipase B (CAL-B), selectively hydrolyze ester derivatives of the undesired enantiomer, leaving the target (2S,3R)-isomer intact.

Procedure :

-

Esterification : Racemic 2-amino-3-hydroxy-2-methylbutanoic acid is converted to its methyl ester.

-

Enzymatic Hydrolysis : CAL-B preferentially hydrolyzes the (2R,3S)-ester, yielding (2R,3S)-acid and unreacted (2S,3R)-ester.

-

Separation : The remaining ester is hydrolyzed under basic conditions to isolate (2S,3R)-acid.

Performance Metrics :

-

Conversion Efficiency : 45–50% (theoretical maximum for kinetic resolution).

-

Enantiomeric Excess : 92–95% after one cycle; iterative resolutions improve ee to >99%.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation of α-keto-β-hydroxy esters provides direct access to β-hydroxy-α-amino acids. Ruthenium complexes with chiral phosphine ligands (e.g., BINAP) induce high enantioselectivity.

Reaction Setup :

-

Substrate : Methyl 2-amino-3-oxo-2-methylbutanoate.

-

Catalyst : Ru(OAc)₂[(R)-BINAP] (2 mol%).

-

Conditions : H₂ (50 bar), 25°C, 24 hours.

Outcomes :

-

Yield : 85–90%.

-

Stereoselectivity : 94% ee for (2S,3R)-isomer.

-

Byproducts : Over-reduction to 3-hydroxy-2-methylbutanoate (<5%).

Solid-Phase Peptide Synthesis (SPPS) Derivatives

While SPPS is atypical for free amino acids, Fmoc-protected derivatives of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid are synthesized for peptide incorporation. The Fmoc group ensures compatibility with standard coupling reagents (e.g., HATU, DIC).

Synthetic Route :

-

Protection : Fmoc-Cl reacts with the amino group in anhydrous DMF.

-

Deprotection : Piperidine removes Fmoc post-incorporation into peptides.

Challenges :

-

Steric Hindrance : The C2 methyl group slows coupling kinetics; extended reaction times (2–4 hours) are required.

-

Epimerization Risk : <1% when using Oxyma Pure as an additive.

Biocatalytic Approaches Using Engineered Enzymes

Recent advances in directed evolution have enabled the design of transaminases and hydroxylases tailored for this compound. For example, engineered ω-transaminases convert α-keto acids to the target amino acid with minimal byproducts.

Case Study :

-

Enzyme : Mutated Chromobacterium violaceum ω-transaminase.

-

Substrate : 3-Hydroxy-2-methylbutanone.

-

Amine Donor : L-Alanine (50 mM).

-

Results :

-

Conversion : 88%.

-

ee : 99% (2S,3R).

-

Productivity : 12 g/L·h.

-

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Synthesis | 65–78 | >99 | Moderate | High |

| Enzymatic Resolution | 40–50 | 92–99 | High | Low |

| Catalytic Hydrogenation | 85–90 | 94 | High | Moderate |

| Biocatalytic Synthesis | 80–88 | 99 | Very High | Low |

Key Observations :

-

Biocatalytic methods offer superior scalability and enantioselectivity but require specialized enzyme engineering.

-

Catalytic hydrogenation balances yield and cost, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, affecting its reactivity and interactions.

Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid serves as:

- Building Block for Complex Molecules : It is utilized in the synthesis of various pharmaceuticals and agrochemicals.

- Chiral Auxiliary in Asymmetric Synthesis : Its stereochemical properties assist in producing enantiomerically pure compounds .

Biology

In biological research, this compound is studied for its role in:

- Enzyme Interactions : It interacts with various enzymes and receptors, influencing metabolic pathways.

- Protein Structure Studies : Its hydroxyl group allows for hydrogen bonding, which is critical in stabilizing protein structures .

Medicine

The medical applications of this compound include:

- Therapeutic Potential : Research indicates its potential as an inhibitor of specific enzymes involved in metabolic disorders.

- Peptide-Based Drug Development : It is incorporated into peptide drugs targeting various diseases due to its unique properties .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound acts as an effective inhibitor of certain enzymes involved in amino acid metabolism. This inhibition can lead to altered metabolic pathways that may be beneficial in treating metabolic disorders .

Case Study 2: Synthesis of Peptide Derivatives

Research has shown that derivatives of this compound can be synthesized to create peptide mimetics with enhanced biological activity. These derivatives have shown promise in preclinical trials for their therapeutic effects against various diseases .

Mechanism of Action

The mechanism of action of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Stereoisomers and Enantiomers

- (2R,3S)-3-Hydroxy-2-methylbutanoic Acid: The enantiomer of the target compound, synthesized using an (R)-configured oxazolidinone precursor, shows distinct NMR spectral profiles (e.g., δ 1.18–1.21 ppm for methyl groups) compared to the (2S,3R) form. This stereochemical inversion affects its interaction with chiral environments, such as enzyme active sites, rendering it biologically inactive in systems requiring the (2S,3R) configuration .

2.2. Amino- and Hydroxy-Substituted Analogs

- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid Derivatives: These derivatives, such as enkephalinase inhibitors, feature a phenyl group at C3. The 2S,3R configuration enhances their ability to augment Met⁵-enkephalin-induced analgesia by inhibiting enzymatic degradation. The phenyl substituent increases lipophilicity, improving blood-brain barrier penetration compared to the methyl-substituted target compound .

- (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid: A stereoisomer of the above, this compound (CAS: 62023-63-6) exhibits reduced enkephalinase inhibition efficacy, underscoring the critical role of stereochemistry in bioactivity .

2.3. Functional Group Variations

- (2S,3R)-3-Acetoxy-2-aminobutanoic Acid: Replacing the hydroxyl group with an acetoxy moiety (CAS: 17012-42-9) alters metabolic stability. The acetoxy group is less polar, enhancing membrane permeability but requiring enzymatic hydrolysis for activation. This derivative is used in prodrug designs .

- (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic Acid: The Boc-protected amino group (CAS: 101759-72-2) improves solubility in organic solvents for synthetic applications. However, it introduces acute oral toxicity (H302) and skin irritation (H315), necessitating careful handling .

2.4. Structural Analogs with Aromatic Substitutents

- 3-Methyl-2-phenylbutanoic Acid: Lacking amino and hydroxyl groups, this compound (CAS: MFCD00021708) is non-chiral and primarily used in organic synthesis. Its phenyl group enhances UV absorption, making it useful in photochemical studies .

2.5. Complex Derivatives and Peptide Conjugates

- Peptide-linked Derivatives (e.g., CAS: 535169-12-1): Conjugates like (2S,3R)-2-[[2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid demonstrate enhanced hydrogen-bonding capacity, enabling applications in chelation therapy or as enzyme cofactor mimics .

Key Comparative Data

Research Findings and Implications

- Stereochemical Specificity : The (2S,3R) configuration is critical for bioactivity in enkephalinase inhibition and metabolic pathways. Enantiomers or diastereomers show diminished or altered activity .

- Functional Group Impact : Hydroxyl groups enhance hydrogen-bonding interactions, while methyl or aromatic groups modulate lipophilicity and target affinity .

- Safety Profiles : Boc-protected derivatives require stringent safety protocols due to toxicity, whereas natural analogs like the target compound are generally safer .

Biological Activity

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid, also known as threonine, is a chiral amino acid derivative that plays a crucial role in various biological processes. Understanding its biological activity is essential for its applications in biochemistry, pharmacology, and medicine.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 133.15 g/mol

- CAS Number : 127126-06-1

The specific stereochemistry of this compound is vital for its biological interactions. The presence of hydroxyl and amino groups contributes to its solubility and reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It can act as a substrate for various metabolic pathways or as an inhibitor for specific enzymes.

- Enzyme Interaction : Threonine is involved in the synthesis of proteins and can modulate enzyme activity through its incorporation into polypeptides.

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Functions

- Protein Synthesis : Threonine is one of the essential amino acids required for protein synthesis in humans and other organisms.

- Metabolism : It participates in several metabolic pathways, including the synthesis of glycine and serine.

- Immune Function : Threonine is critical for maintaining immune function and gut health.

Case Studies

-

Threonine Supplementation in Athletes :

A study investigated the effects of threonine supplementation on muscle recovery in athletes. Results indicated that athletes who supplemented with threonine showed improved muscle repair markers post-exercise compared to a control group. -

Role in Neurotransmission :

Research has shown that threonine can influence neurotransmitter levels, particularly in the context of stress response. In animal models, increased threonine levels were associated with reduced anxiety-like behaviors .

Comparative Analysis

| Compound | Biological Activity | Notes |

|---|---|---|

| Threonine | Essential amino acid involved in protein synthesis | Supports immune function |

| Valine | Branched-chain amino acid important for energy production | Less directly involved in neurotransmission |

| Leucine | Stimulates muscle protein synthesis | Has a more pronounced anabolic effect |

Applications in Medicine

The unique properties of this compound make it a candidate for therapeutic applications:

- Nutritional Supplements : Used to enhance muscle recovery and support metabolic health.

- Potential Therapeutics : Investigated for its role in treating metabolic disorders and enhancing cognitive function.

Q & A

Synthesis and Structural Characterization

Basic: How is (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid synthesized, and what spectroscopic methods validate its stereochemical purity? Answer: The compound is synthesized via stereoselective esterification followed by hydrolysis. For example, methyl (2S,3R)-3-hydroxy-2-methylbutanoate is hydrolyzed under basic conditions to yield the acid. Structural validation employs 1H-NMR (e.g., δ 1.21–1.27 ppm for methyl groups, 3.9–3.96 ppm for hydroxyl-bearing methine) and chiral HPLC to confirm enantiomeric excess. Polarimetry or circular dichroism (CD) may also resolve optical activity discrepancies .

Natural Occurrence and Biological Relevance

Basic: Is this compound found in natural systems, and what roles does it play? Answer: While direct evidence for this specific isomer is limited, structurally related hydroxy acids (e.g., (2S)-2-hydroxy-3-methylbutanoic acid) are components of microbial metabolites like kutznerides and wine esters. These compounds act as chiral synthons in natural product biosynthesis or enzyme inhibitors .

Enantiomeric Purity Analysis

Advanced: How can researchers resolve enantiomeric purity given the compound’s stereochemistry? Answer: Chiral derivatization with agents like Marfey’s reagent followed by HPLC-MS is effective. Alternatively, gas chromatography (GC) with chiral columns after esterification (e.g., methyl or ethyl esters) enables separation. For example, baseline resolution of diastereomers can be achieved using β-cyclodextrin-based columns .

Quantification in Complex Matrices

Advanced: What analytical techniques quantify this compound in biological or environmental samples? Answer: A validated GC-MS protocol involves:

Extraction at pH 9–10 to isolate the free acid.

Derivatization with BSTFA/TMCS to form trimethylsilyl esters.

Quantification using selective ion monitoring (SIM) for fragments like m/z 118 (base peak).

This method minimizes matrix interference and detects sub-ppm concentrations .

Structural Conformation and Hydrogen Bonding

Advanced: How can the 3D conformation and intermolecular interactions of this compound be determined? Answer: Single-crystal X-ray diffraction reveals bond angles, torsion angles, and hydrogen-bonding networks. For example, the hydroxyl and amino groups form intramolecular hydrogen bonds (O–H···N, ~2.8 Å), stabilizing a folded conformation. Synchrotron radiation improves resolution for light-atom crystallography .

Designing Enzyme Inhibition Studies

Advanced: How to evaluate its potential as an enzyme inhibitor? Answer: Use kinetic assays with purified enzymes (e.g., α-glucosidase):

IC₅₀ determination : Measure activity at varying inhibitor concentrations.

Mode of inhibition : Analyze Lineweaver-Burk plots for competitive/non-competitive behavior.

Docking studies : Perform molecular dynamics simulations using crystal structures of target enzymes .

Addressing Data Contradictions in Biological Activity

Advanced: How to resolve discrepancies in reported biological activities across studies? Answer:

- Purity verification : Re-analyze samples via LC-MS to rule out impurities.

- Assay standardization : Compare buffer conditions (pH, ionic strength) and enzyme sources.

- Meta-analysis : Use multivariate regression to identify confounding variables (e.g., stereochemical drift during storage) .

Synthesis of Derivatives for SAR Studies

Advanced: How to design analogs to explore structure-activity relationships (SAR)? Answer:

Acylation : React the amino group with benzoyl chloride to form N-benzoyl derivatives.

Esterification : Modify the carboxyl group with methanol/H⁺ to improve membrane permeability.

Characterization : Validate derivatives using HRMS and 2D-NMR (e.g., COSY, HSQC) .

Safety and Handling Protocols

Basic: What precautions are required for safe laboratory handling? Answer:

- Storage : Keep at –20°C under argon to prevent oxidation.

- PPE : Use nitrile gloves and fume hoods during synthesis.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Biomolecular Interaction Analysis

Advanced: How to study its interactions with proteins or nucleic acids? Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip to measure binding kinetics (kₐ, k_d).

- NMR titration : Monitor chemical shift perturbations in ¹⁵N-labeled proteins (e.g., HSQC spectra).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.